6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole
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Overview
Description
6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole core, which is known for its diverse biological activities, and a triazole ring, which is often utilized in medicinal chemistry for its stability and bioactivity .
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, which is responsible for the ubiquitination and subsequent degradation of hypoxia-inducible factor (HIF). This leads to the stabilization and accumulation of HIF .
Biochemical Pathways
The inhibition of VHL affects the hypoxia-inducible factor (HIF) pathway Under normal oxygen conditions, HIF is hydroxylated and then recognized by VHL, leading to its ubiquitination and degradationHIF then translocates to the nucleus where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the DNA, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis .
Result of Action
The result of the compound’s action is the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia . It can also enhance wound healing, reduce scarring, enhance angiogenesis or arteriogenesis, and potentially treat cancer .
Preparation Methods
The synthesis of 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole involves multiple steps. One common synthetic route includes the cyclization of a precursor molecule containing the benzothiazole and triazole moieties. The reaction conditions typically involve the use of acid catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and triazole-containing molecules. For example:
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Triazole-containing molecules: Often used in medicinal chemistry for their stability and bioactivity.
What sets 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole apart is its unique combination of these two moieties, which may result in enhanced biological activity and stability compared to its individual components .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-17-19-14-6-5-12(7-16(14)25-17)18(24)22-8-13(9-22)23-10-15(20-21-23)11-3-4-11/h5-7,10-11,13H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALIBVZWSVTOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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